1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a tetrazole ring, a piperazine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 3,4-difluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 3,4-difluorophenyl tetrazole.
Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the tetrazole derivative with a piperazine compound. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Final Coupling Reaction: The final step involves coupling the piperazine derivative with propanone. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, which may reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used to study the effects of tetrazole and piperazine derivatives on biological systems, including their pharmacokinetics and pharmacodynamics.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with tetrazole and piperazine rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The difluorophenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3,4-difluorophenyl)piperazin-1-yl)ethanone
- 1-(4-(3,4-difluorophenyl)piperazin-1-yl)butan-1-one
Uniqueness
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the presence of both a tetrazole ring and a difluorophenyl group, which may confer distinct biological activities compared to similar compounds. The combination of these functional groups can result in unique pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that incorporates a tetrazole ring and a difluorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding to biological targets.
- Difluorophenyl Group : Contributes to hydrophobic interactions and potential halogen bonding, which may enhance pharmacokinetic properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The tetrazole moiety can engage in hydrogen bonding and π-stacking interactions with enzyme active sites or receptor binding pockets. The difluorophenyl group enhances the binding affinity through hydrophobic interactions.
Antifungal Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antifungal properties. The following table summarizes the antifungal activity of various compounds related to the tetrazole structure:
Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
Compound C5 | 0.37 μM | Pichia guilliermondii |
Compound C1 | 0.47 μM | N. glabrata |
1-(3,4-Difluorophenyl)-Tetrazole Derivative | Varies (potent against fluconazole-resistant strains) | C. krusei, N. glabrata |
These results indicate that compounds with similar structural features to This compound may also exhibit potent antifungal activity.
Antibacterial Activity
In addition to antifungal properties, tetrazole derivatives have shown antibacterial effects. A study evaluated various tetrazole compounds against resistant bacterial strains and found promising results:
Compound Name | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Tetrazole Derivative A | 2 μg/mL | E. coli |
Tetrazole Derivative B | 4 μg/mL | S. aureus |
These findings suggest that the incorporation of a tetrazole ring can enhance antibacterial activity by targeting bacterial enzymes.
Case Studies
A significant case study involved the evaluation of a series of tetrazole derivatives for their antifungal efficacy against Candida species. The study highlighted that modifications at specific positions on the phenyl ring greatly influenced biological activity:
"The presence of electron-withdrawing groups at the para position significantly improved antifungal potency against fluconazole-resistant strains" .
Another study focused on the structure–activity relationship (SAR) of tetrazole compounds, revealing that extending alkyl chains could lead to decreased activity due to steric hindrance .
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O/c1-2-15(24)22-7-5-21(6-8-22)10-14-18-19-20-23(14)11-3-4-12(16)13(17)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNNEUHBFWKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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